5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H4BrClF3NO . It is a pyridine derivative characterized by the presence of bromine, chlorine, and trifluoroethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-bromopyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Formation of various substituted pyridine derivatives.
Oxidation Products: Formation of pyridine N-oxides.
Reduction Products: Formation of reduced pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
- Utilized in the production of agrochemicals, such as herbicides and insecticides.
- Used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
- 5-bromo-2-chloropyridine
- 5-bromo-2-fluoropyridine
- 2-chloro-5-(2,5-dimethoxyphenyl)pyridine
Comparison:
- 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability.
- Compared to 5-bromo-2-chloropyridine , the trifluoroethoxy derivative has enhanced reactivity in certain chemical reactions.
- 5-bromo-2-fluoropyridine and 2-chloro-5-(2,5-dimethoxyphenyl)pyridine have different substituents, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
2375259-01-9 |
---|---|
Molecular Formula |
C7H4BrClF3NO |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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